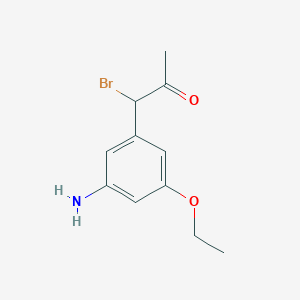
Ethyl(phenylethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. This compound belongs to the class of aromatic hydrocarbons, characterized by the presence of a benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl(phenylethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic alkylation of benzene with ethylbenzene using zeolite catalysts. This method is preferred due to its efficiency and the ability to recycle the catalyst, making the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl(phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can produce compounds such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) to produce this compound derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Acetophenone, benzaldehyde, benzoic acid
Reduction: this compound derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
Aplicaciones Científicas De Investigación
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a free radical chain mechanism, where the interaction with peroxide radicals leads to the formation of various oxidation products. The detailed pathways and molecular targets depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Ethyl(phenylethyl)benzene can be compared with other similar aromatic compounds, such as:
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
Phenylethylbenzene: Similar to this compound but with different substitution patterns on the benzene ring.
Toluene: Another aromatic hydrocarbon with a methyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
Propiedades
Número CAS |
7439-15-8 |
|---|---|
Fórmula molecular |
C16H18 |
Peso molecular |
210.31 g/mol |
Nombre IUPAC |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
Clave InChI |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)




![Urea,N-[2-chloro-5-(trifluoromethyl)phenyl]-](/img/structure/B14073646.png)

![4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid](/img/structure/B14073653.png)
